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Compound of Interest

Compound Name:
2,4-Dimethyl-3H-1,5-

benzodiazepine

Cat. No.: B3184437 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2,4-Dimethyl-3H-1,5-benzodiazepine, a molecule of significant interest in medicinal and

pharmaceutical chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering detailed experimental protocols, data interpretation, and

visualization of analytical workflows.

Introduction
2,4-Dimethyl-3H-1,5-benzodiazepine belongs to the 1,5-benzodiazepine class of heterocyclic

compounds, which are recognized for their diverse biological activities, including

anticonvulsant, anti-inflammatory, and analgesic properties. Accurate structural elucidation and

purity assessment are paramount in the development of therapeutic agents. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of

these molecules. This guide details the application of these techniques to the analysis of 2,4-
Dimethyl-3H-1,5-benzodiazepine.

Synthesis
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine is typically achieved through the

condensation reaction of o-phenylenediamine with acetylacetone.[1]

Experimental Protocol: Synthesis
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A mixture of one mole of o-phenylenediamine and one mole of acetylacetone is prepared in

ethanol, which serves as the solvent. The reaction mixture is then heated to 100°C in a water

bath under total reflux for a duration of 2 hours.[1] Following the reaction, the product can be

purified by recrystallization.

Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4-
Dimethyl-3H-1,5-benzodiazepine in solution.

3.1.1. ¹H and ¹³C NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 2,4-
Dimethyl-3H-1,5-benzodiazepine, recorded in deuterated chloroform (CDCl₃).

¹H NMR Chemical Shifts (δ)

in ppm

Multiplicity & Coupling

Constants (J in Hz)
Assignment

7.36 dd, J = 6.0, 3.5 2H, H7, H8

7.21 dd, J = 6.0, 3.5 2H, H6, H9

2.82 br 2H, H3

2.35 s 6H, CH₃
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¹³C NMR Chemical Shifts (δ)

in ppm

Multiplicity & Coupling

Constants (J in Hz)
Assignment

157.6 q, J = 6.4 C2, C4

140.2 dd, J = 7.0 C5a, C9a

127.5 dddd, J = 160.4, 7.4, 3.5, 3.5 C7, C8

124.8 dd, J = 161.8, 8.7 C6, C9

43.2 tsep, J = 134.5, 2.8 C3

27.6 qt, J = 128.0, 2.5 CH₃

3.1.2. Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a 9.4 Tesla spectrometer, corresponding to a frequency of

400.13 MHz for ¹H and 100.62 MHz for ¹³C nuclei, at a temperature of 300 K. A 5 mm inverse

detection H-X probe equipped with a z-gradient coil is utilized. Chemical shifts (δ) are reported

in parts per million (ppm) and are referenced internally to the residual solvent signal of CDCl₃

at 7.26 ppm for ¹H and 77.0 ppm for ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

a specific spectrum for 2,4-Dimethyl-3H-1,5-benzodiazepine is not readily available, the

expected characteristic absorption bands can be inferred from closely related structures. For

instance, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine exhibits key absorbances at 3294

cm⁻¹ (N-H stretch), 2964 cm⁻¹ (methyl C-H stretch), 1633 cm⁻¹ (C=N imine stretch), and 1430

cm⁻¹ (C-N stretch).[2]

3.2.1. Expected IR Absorption Bands
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Frequency Range (cm⁻¹) Vibration Functional Group

~3300 N-H Stretch Amine

3100-3000 C-H Stretch Aromatic

2980-2850 C-H Stretch Methyl

~1640 C=N Stretch Imine

~1600, ~1470 C=C Stretch Aromatic Ring

~1450 C-N Stretch Amine

3.2.2. Experimental Protocol: IR Spectroscopy

Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR)

spectrophotometer. The sample is prepared as a KBr (potassium bromide) pellet by mixing a

small amount of the compound with dry KBr powder and pressing the mixture into a thin,

transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the molecule, which aids in its structural confirmation.

3.3.1. Fragmentation Pattern of 1,5-Benzodiazepines

The mass spectral fragmentation of 1,5-benzodiazepine derivatives primarily occurs within the

seven-membered diazepine ring. Key fragmentation pathways involve the cleavage of the N-1

to C-2 and C-3 to C-4 bonds.[4][5] A characteristic fragment ion at m/z 119 is often observed in

the mass spectra of these compounds.[4][5] The fused benzene ring is generally found to be

resistant to fragmentation under typical electron ionization (EI) or electrospray ionization (ESI)

conditions.[4][5]

3.3.2. Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization

(ESI) techniques coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF)
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detector. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and

introduced into the ion source. For EI, the sample is introduced directly or via a gas

chromatograph. High-resolution mass spectrometry (HRMS) can be used to determine the

exact mass and elemental composition of the molecular ion and its fragments.[4][5]

Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

analysis of 2,4-Dimethyl-3H-1,5-benzodiazepine.
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Caption: Synthetic workflow for 2,4-Dimethyl-3H-1,5-benzodiazepine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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